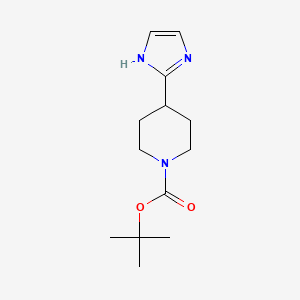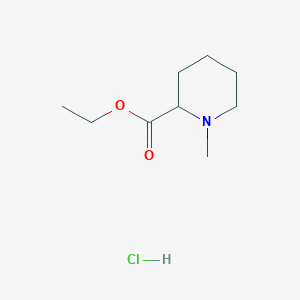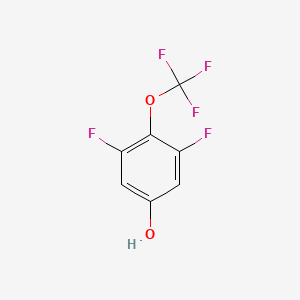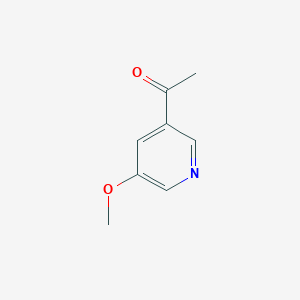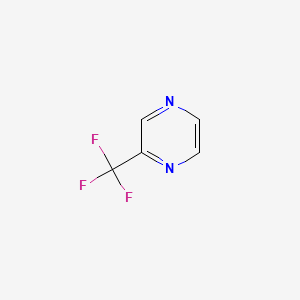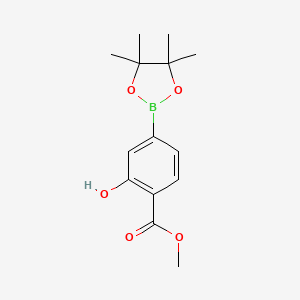
Methyl-2-Hydroxy-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoat
Übersicht
Beschreibung
“Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound with the molecular formula C14H19BO5 . It is a solid substance with a molecular weight of 278.11 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a boron atom, which is part of a boronate ester group, and a benzene ring substituted with a hydroxy group and a methoxy carbonyl group .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” are not available, similar compounds have been involved in nucleophilic attack reactions .Physical and Chemical Properties Analysis
This compound has a boiling point of 383.9±32.0°C at 760 mmHg . The exact mass is 278.13300 and it has a LogP value of 1.47800 . It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Organische Synthesezwischenprodukte
Diese Verbindung dient als vielseitiges Zwischenprodukt in der organischen Synthese. Sie ist besonders nützlich bei nukleophilen Substitutionsreaktionen und Amidierungsreaktionen zur Synthese verschiedener organischer Verbindungen mit Borat- und Sulfonamidgruppen . Ihre Stabilität und Reaktivität machen sie zu einem wichtigen Bestandteil bei der Synthese komplexer Moleküle.
Arzneimittelentwicklung
In der pharmazeutischen Forschung wird diese Verbindung für die asymmetrische Synthese von Aminosäuren und in Suzuki-Kupplungsreaktionen eingesetzt . Diese Prozesse sind entscheidend für die Herstellung einer Vielzahl von Arzneimitteln, darunter auch solche mit potenziellen Antikrebswirkungen.
Enzyminhibition
Boronsäureverbindungen, wie dieser Ester, werden auf ihre Rolle als Enzyminhibitoren untersucht . Sie können an die aktiven Zentren von Enzymen binden und deren Funktion möglicherweise hemmen, was ein wertvolles Merkmal bei der Entwicklung neuer Medikamente für Krankheiten wie Krebs ist.
Fluoreszierende Sonden
Aufgrund ihrer einzigartigen chemischen Struktur kann diese Verbindung als fluoreszierende Sonde fungieren . Sie kann zur Identifizierung und Messung des Vorhandenseins verschiedener biologischer und chemischer Substanzen wie Wasserstoffperoxid, Zucker und bestimmter Ionen verwendet werden.
Stimulusreaktive Wirkstoffträger
Die Boronsäureesterbindungen in dieser Verbindung sind vorteilhaft für die Konstruktion von stimulusreaktiven Wirkstoffträgern . Diese Träger können auf Veränderungen in der Mikroumgebung wie pH-Wert, Glukosespiegel oder ATP reagieren, wodurch eine kontrollierte Wirkstofffreisetzung ermöglicht wird.
Antikrebsforschung
Die Forschung hat gezeigt, dass Boronsäureverbindungen reaktive Sauerstoffspezies produzieren können, die die Apoptose in Krebszellen wie HCT116 menschlichen Dickdarmkrebszellen und HeLa-Zellen induzieren . Diese Eigenschaft wird auf ihr Potenzial zur Behandlung verschiedener Krebsarten untersucht.
Diels-Alder-Reaktionen
Sie wird häufig in Diels-Alder-Reaktionen mit Styrol und trans-β-Nitrostyrol verwendet . Diese Art von Reaktion ist in der organischen Chemie fundamental für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, was zur Synthese cyclischer Verbindungen führt.
Analytisches Reagenz
Schließlich findet diese Verbindung auch Verwendung als analytisches Reagenz . Sie kann an bedeutenden Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktionen teilnehmen, die in analytischen Methoden und der chemischen Synthese unerlässlich sind.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)9-6-7-10(11(16)8-9)12(17)18-5/h6-8,16H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYGMLVCVMGUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592146 | |
| Record name | Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073371-99-9 | |
| Record name | Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




